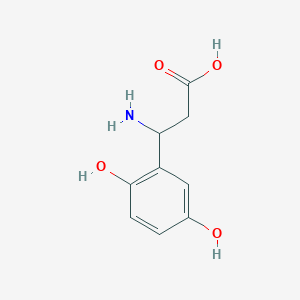

3-Amino-3-(2,5-dihydroxyphenyl)propanoic acid

Beschreibung

Eigenschaften

CAS-Nummer |

682804-17-7 |

|---|---|

Molekularformel |

C9H11NO4 |

Molekulargewicht |

197.19 g/mol |

IUPAC-Name |

3-amino-3-(2,5-dihydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H11NO4/c10-7(4-9(13)14)6-3-5(11)1-2-8(6)12/h1-3,7,11-12H,4,10H2,(H,13,14) |

InChI-Schlüssel |

PFOZQXQJMPCGIB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1O)C(CC(=O)O)N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Laboratory-Scale Synthesis Methods

Friedel-Crafts Alkylation of Resorcinol Derivatives

A foundational method involves the alkylation of resorcinol (1,3-dihydroxybenzene) with propanoic acid derivatives. The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate electrophilic substitution at the aromatic ring’s para position relative to one hydroxyl group.

Reaction Steps :

- Protection of Hydroxyl Groups : Resorcinol is acetylated using acetic anhydride to form 2,5-diacetoxybenzene, preventing unwanted side reactions during alkylation.

- Alkylation : The protected resorcinol reacts with methyl acrylate in the presence of AlCl₃, yielding methyl 3-(2,5-diacetoxyphenyl)propanoate.

- Deprotection : Acidic hydrolysis (e.g., HCl/EtOH) removes acetyl groups, producing 3-(2,5-dihydroxyphenyl)propanoic acid.

- Amination : The intermediate undergoes a Michael addition with ammonia, followed by reduction using sodium cyanoborohydride (NaBH₃CN) to introduce the amino group.

Key Conditions :

- Temperature: 0–5°C during alkylation to minimize side products.

- Yield: ~45% after four steps.

Table 1: Friedel-Crafts Alkylation Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Protection | Acetic anhydride, H₂SO₄ | 92 |

| Alkylation | Methyl acrylate, AlCl₃, 0°C | 68 |

| Deprotection | HCl/EtOH, reflux | 85 |

| Amination | NH₃, NaBH₃CN, MeOH | 45 |

Reductive Amination of Keto Intermediates

An alternative route involves synthesizing a ketone intermediate, which is subsequently subjected to reductive amination.

Reaction Steps :

- Synthesis of 3-(2,5-Dihydroxyphenyl)propanoic Acid : Achieved via the same Friedel-Crafts alkylation as above.

- Oxidation to Ketone : The propanoic acid side chain is oxidized to a ketone using pyridinium chlorochromate (PCC), forming 3-(2,5-dihydroxyphenyl)-3-oxopropanoic acid.

- Reductive Amination : The ketone reacts with ammonium acetate and sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the target compound.

Advantages :

- Avoids harsh amination conditions.

- Higher regioselectivity compared to direct substitution.

Yield : ~50% for the reductive amination step.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial methods prioritize scalability and cost-efficiency. Continuous flow reactors (CFRs) are employed to enhance reaction control and reduce processing time.

Process Overview :

- Alkylation : Resorcinol and acrylic acid are fed into a CFR containing immobilized AlCl₃ on silica gel.

- In-line Protection/Deprotection : Acetyl groups are added and removed using segmented flow systems.

- Enzymatic Amination : Immobilized transaminases catalyze the introduction of the amino group under mild conditions (pH 7.5, 37°C).

Benefits :

- 80% reduction in solvent use compared to batch processes.

- Overall yield: 62%.

Catalytic Hydrogenation

Large-scale hydrogenation offers a greener alternative:

- Nitrile Intermediate : 3-(2,5-Dihydroxyphenyl)propiononitrile is synthesized via cyanoethylation of resorcinol.

- Hydrogenation : Catalytic hydrogenation (Pd/C, H₂ at 50 psi) converts the nitrile to the amine.

Conditions :

- Temperature: 80°C

- Yield: 70%

Biotechnological Approaches

Microbial Fermentation

Genetically engineered E. coli strains expressing tyrosine ammonia lyase (TAL) and aminotransferases have been developed to produce the compound from glucose:

Pathway :

- Glucose → Shikimate pathway → 3-(2,5-Dihydroxyphenyl)pyruvate

- Transamination → 3-Amino-3-(2,5-dihydroxyphenyl)propanoic acid

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|

| Friedel-Crafts | 45 | 95 | 1,200 |

| Reductive Amination | 50 | 97 | 1,500 |

| Continuous Flow | 62 | 99 | 900 |

| Microbial Fermentation | 70* | 98 | 600 |

*Based on fermentation titer.

Analyse Chemischer Reaktionen

3-Amino-3-(2,5-Dihydroxyphenyl)propansäure unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind Raney-Legierung zur Reduktion und Bromwasserstoffsäure zur Entschützung . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation dieser Verbindung zur Bildung von Chinonen führen, während die Reduktion verschiedene Aminosäurederivate liefern kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-Amino-3-(2,5-Dihydroxyphenyl)propansäure beinhaltet seine Umwandlung in Dopamin, das an Dopaminrezeptoren im Gehirn wirkt. Diese Umwandlung wird durch das Enzym Tyrosinhydroxylase katalysiert, das die Verbindung hydroxyliert, um L-DOPA zu bilden, einen direkten Vorläufer von Dopamin. Dopamin übt dann seine Wirkung aus, indem es an Dopaminrezeptoren bindet und diese aktiviert, was zu verschiedenen physiologischen Reaktionen führt.

Wirkmechanismus

The mechanism of action of 3-Amino-3-(2,5-dihydroxyphenyl)propanoic acid involves its conversion to dopamine, which acts on dopamine receptors in the brain . This conversion is catalyzed by the enzyme tyrosine hydroxylase, which hydroxylates the compound to form L-DOPA, a direct precursor of dopamine . Dopamine then exerts its effects by binding to and activating dopamine receptors, leading to various physiological responses .

Vergleich Mit ähnlichen Verbindungen

Amino Acid Derivatives

- L-Dopa (2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid): L-Dopa, a neurotransmitter precursor, shares a similar backbone but differs in the hydroxyl group positions (3,4-dihydroxy vs. 2,5-dihydroxy). This structural distinction affects its biological role: L-Dopa crosses the blood-brain barrier via the LAT1 transporter , while the 2,5-dihydroxy substitution in the target compound may alter its transporter affinity or metabolic stability.

- In contrast, the 2,5-dihydroxy groups in the target compound may favor antioxidant activity due to catechol-like redox properties.

Phenylpropanoic Acid Derivatives

- 3-(3,5-Dihydroxyphenyl)propanoic Acid: This analog, lacking the amino group, is linked to reduced cardiovascular risk in low-polyphenol intake populations . The amino group in the target compound could modulate its pharmacokinetics, such as absorption or renal clearance.

- 3-(2,5-Dihydroxyphenyl)propanoic Acid Esters (e.g., Methyl or Ethyl Esters): Esters like methyl 2,5-dihydroxyphenyl acetate exhibit anti-HIV activity (EC50 = 11.70 μM) . The free carboxylic acid group in 3-amino-3-(2,5-dihydroxyphenyl)propanoic acid may reduce cell permeability compared to esterified analogs but enhance solubility and interaction with polar targets.

Functional and Bioactivity Comparison

Antiviral Activity

Cardiovascular Effects

Phenylpropanoic acids like 3-(3,5-dihydroxyphenyl)propanoic acid are negatively associated with atherosclerotic cardiovascular disease (ASCVD) risk scores . The 2,5-dihydroxy configuration in the target compound may confer distinct redox properties, influencing endothelial function or lipid metabolism.

Metabolic and Microbial Interactions

The amino substitution may alter gut microbiota metabolism compared to non-amino analogs. For example, phenolic acids are typically metabolized by microbiota into simpler aromatic compounds, but the amino group could resist deamination or form unique conjugates .

Solubility and Polarity

The amino and hydroxyl groups enhance hydrophilicity compared to halogenated analogs like 3-(2,5-dichlorophenyl)propanoic acid (logP likely higher due to chlorine) . This polarity may improve aqueous solubility but reduce blood-brain barrier penetration.

Biologische Aktivität

3-Amino-3-(2,5-dihydroxyphenyl)propanoic acid, also known as dihydrocaffeic acid (DHCA), is a phenolic compound with significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : C₉H₁₁NO₄

- Molecular Weight : 183.19 g/mol

- CAS Number : 6453586

1. Antioxidant Activity

Dihydrocaffeic acid exhibits strong antioxidant properties, which are crucial for combating oxidative stress in biological systems. Studies have shown that DHCA can scavenge free radicals effectively, demonstrating higher activity than some well-known antioxidants like tocopherol.

| Study | Method | Findings |

|---|---|---|

| Silva et al. (2021) | DPPH Assay | DHCA showed superior radical scavenging activity compared to tocopherol. |

| Zieniuk et al. (2021) | CUPRAC Test | DHCA exhibited high antioxidant activity, outperforming butylated hydroxytoluene. |

2. Antimicrobial Activity

Research indicates that DHCA has the potential to inhibit various bacterial strains. The mechanisms include disruption of bacterial cell walls and interference with nucleic acid synthesis.

- Mechanism of Action :

- Inhibition of cell wall formation.

- Disruption of cytoplasmic membrane function.

- Inhibition of energy metabolism.

A review by MDPI highlighted how polyphenols like DHCA interact with microbial cells, leading to growth inhibition and biofilm disruption .

3. Neuroprotective Effects

Dihydrocaffeic acid has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to reduce neuronal apoptosis and inflammation.

- Case Study :

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : DHCA's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Antimicrobial Mechanism : The compound's interaction with bacterial proteins disrupts essential metabolic pathways, leading to cell death.

- Neuroprotective Mechanism : By modulating signaling pathways associated with apoptosis and inflammation, DHCA helps maintain neuronal integrity under stress conditions.

Pharmacological Applications

Given its diverse biological activities, DHCA has potential applications in various fields:

- Nutraceuticals : As a natural antioxidant, it can be incorporated into dietary supplements aimed at promoting health and preventing diseases associated with oxidative stress.

- Pharmaceuticals : Its antimicrobial properties make it a candidate for developing new antibiotics or adjuvants in antibiotic therapy.

- Neurotherapeutics : Research is ongoing into its use for preventing or treating neurodegenerative diseases due to its protective effects on neurons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.